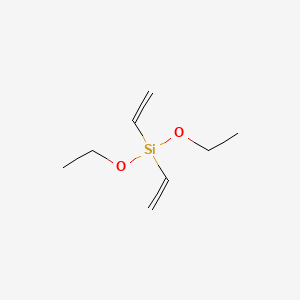

Diethoxydivinylsilane

描述

Structure

3D Structure

属性

CAS 编号 |

67892-60-8 |

|---|---|

分子式 |

C8H16O2Si |

分子量 |

172.3 g/mol |

IUPAC 名称 |

bis(ethenyl)-diethoxysilane |

InChI |

InChI=1S/C8H16O2Si/c1-5-9-11(7-3,8-4)10-6-2/h7-8H,3-6H2,1-2H3 |

InChI 键 |

CSXPRVTYIFRYPR-UHFFFAOYSA-N |

SMILES |

CCO[Si](C=C)(C=C)OCC |

规范 SMILES |

CCO[Si](C=C)(C=C)OCC |

其他CAS编号 |

67892-60-8 |

Pictograms |

Flammable |

产品来源 |

United States |

Synthetic Methodologies for Diethoxydivinylsilane

Hydrosilylation Approaches

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a primary method for synthesizing vinylsilanes. nih.gov This approach is particularly relevant for the production of diethoxydivinylsilane.

Acetylene (B1199291) and Organoalkoxysilane Reactions

The direct hydrosilylation of acetylene with organoalkoxysilanes, such as diethoxysilane, provides an efficient route to vinylalkoxysilanes like this compound. This reaction involves the addition of the Si-H bond of the organoalkoxysilane to the carbon-carbon triple bond of acetylene. The process is typically catalyzed by various transition metal complexes. scientificspectator.comresearchgate.net

Catalytic Systems in Hydrosilylation

A variety of catalytic systems are employed to facilitate the hydrosilylation of alkynes. Among the most common and industrially significant are platinum-based catalysts. nih.gov

Platinum Complexes : Platinum(0) complexes, such as Karstedt's catalyst (a complex of platinum(0) with divinyltetramethyldisiloxane), are highly active and selective for hydrosilylation reactions. nih.govmdpi.com These catalysts are often prepared by reducing a platinum(II) or platinum(IV) source in the presence of the appropriate ligands. mdpi.com

Chloroplatinic Acid : Historically, Speier's catalyst, a solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol, has been widely used. nih.govresearchgate.net Lamoreaux's catalyst, derived from hexachloroplatinic acid and an alcohol with long-chain substituents, is another effective platinum-based system. mdpi.comresearchgate.net

The general method for preparing Lamoreaux's catalyst involves dissolving hexachloroplatinic acid hydrate (B1144303) in an excess of the corresponding alcohol and heating the mixture to remove water and hydrogen chloride. mdpi.com Similarly, Karstedt's catalyst can be synthesized by reacting hexachloroplatinic acid with sodium bicarbonate and 1,3-divinyltetramethyldisiloxane (B1580860) in ethanol (B145695). mdpi.comgoogle.com

Mechanistic Aspects of Hydrosilylation for Vinylalkoxysilane Synthesis

The mechanism of platinum-catalyzed hydrosilylation of alkynes has been a subject of extensive study. The most widely accepted mechanism is the Chalk-Harrod mechanism, which involves several key steps: nih.govmdpi.com

Oxidative Addition : The hydrosilane undergoes oxidative addition to the platinum(0) catalyst.

Coordination : The alkyne then coordinates to the resulting platinum complex.

Migratory Insertion : The alkyne inserts into the platinum-hydride bond.

Reductive Elimination : The final vinylsilane product is released through reductive elimination, regenerating the platinum(0) catalyst. mdpi.com

An alternative, the "modified" Chalk-Harrod mechanism, has also been proposed to account for the formation of certain byproducts. nih.gov For other transition metals like ruthenium, rhodium, and iridium, different mechanistic pathways may be operative, sometimes leading to the formation of Z-vinylsilanes and dehydrogenative silylation products. scientificspectator.com

Regioselectivity and Stereoselectivity in Hydrosilylation Pathways

A significant challenge in the hydrosilylation of unsymmetrical alkynes is controlling the regioselectivity (i.e., whether the silyl (B83357) group adds to the α- or β-carbon of the alkyne) and stereoselectivity (i.e., whether the addition is syn or anti). scientificspectator.com

Regioselectivity : The choice of catalyst can influence the regioselectivity of the reaction. For instance, while platinum catalysts often favor the formation of β-vinylsilanes, certain ruthenium complexes have been shown to selectively produce α-vinylsilanes. scientificspectator.com The regioselectivity can also be influenced by the presence of directing groups on the alkyne substrate. nih.gov

Stereoselectivity : Platinum-catalyzed hydrosilylation typically proceeds via syn-addition, leading to the E-vinylsilane. scientificspectator.com However, under specific conditions and with certain catalysts, anti-addition can occur, yielding the Z-vinylsilane. scientificspectator.com

The development of catalysts that can control both regioselectivity and stereoselectivity is an active area of research, as it allows for the synthesis of specific isomers of vinylsilanes. researchgate.net

Comparison of Different Catalytic Systems in Hydrosilylation

While platinum catalysts are the most common, other transition metals have also been investigated for their efficacy in hydrosilylation reactions. nih.gov

| Catalyst Metal | Typical Selectivity | Advantages | Disadvantages |

| Platinum (Pt) | β-(E)-vinylsilanes | High activity and selectivity. nih.gov | High cost. nih.gov |

| Rhodium (Rh) | β-(Z)-vinylsilanes | Can provide complementary selectivity to platinum. scientificspectator.comrsc.org | May require specific ligands for high selectivity. |

| Ruthenium (Ru) | α- or β-(Z)-vinylsilanes | Can be tuned for different regioselectivities. scientificspectator.com | Selectivity can be highly dependent on the specific complex used. |

| Gold (Au) | Not commonly used for alkyne hydrosilylation | Can be effective for other transformations. | Less established for this specific reaction. |

The choice of catalyst is often a trade-off between cost, activity, and the desired selectivity for a particular application. researchgate.netbohrium.com

Palladium-Catalyzed Synthetic Routes

Palladium complexes offer an alternative to platinum-based systems for the synthesis of vinylsilanes. These routes often involve cross-coupling reactions. rsc.orgnih.gov A general approach involves the palladium-catalyzed reaction of a vinyl halide or triflate with a silylating agent. researchgate.net For instance, the coupling of a vinyl halide with a disilane (B73854) in the presence of a palladium catalyst can yield the corresponding vinylsilane.

Palladium catalysts, often in the form of Pd(0) complexes with phosphine (B1218219) ligands, are effective for these transformations. mdpi.comnsf.gov The specific ligands and reaction conditions can be optimized to achieve high yields and selectivity. While not as common as hydrosilylation for the direct synthesis of this compound from acetylene, palladium-catalyzed methods provide a versatile alternative for constructing the vinylsilane moiety from different starting materials.

Cross-Coupling Reactions of Alkoxy(vinyl)silanes with Organic Halides

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.orgorganic-chemistry.org This reaction is highly relevant for the application of this compound as a coupling partner. The fundamental mechanism involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the organosilane, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnih.gov

A critical aspect of the Hiyama coupling is the activation of the relatively inert carbon-silicon bond. organic-chemistry.org This is typically achieved using a fluoride (B91410) source, such as tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF) or tetrabutylammonium (B224687) fluoride (TBAF), which coordinates to the silicon atom to form a hypervalent, more nucleophilic silicate (B1173343) species. organic-chemistry.org The reactivity of the organosilane is significantly enhanced by the presence of electronegative groups on the silicon atom, such as alkoxy or halogen substituents. organic-chemistry.org Consequently, alkoxy(vinyl)silanes like this compound are effective substrates for this transformation.

A notable advancement is the Hiyama-Denmark coupling, which can proceed without a fluoride activator by using organosilanols as the coupling partners in the presence of a Brønsted base. wikipedia.org This modification is particularly useful when fluoride-sensitive functional groups, such as silyl ethers, are present in the molecule. wikipedia.org The scope of the Hiyama coupling is broad, enabling the formation of C(sp²)-C(sp²) bonds (e.g., aryl-vinyl) and C(sp²)-C(sp³) bonds, with aryl and vinyl halides being common electrophilic partners. wikipedia.orgnih.gov

Silyl-Heck Reaction in Vinyl Silyl Ether Synthesis

The silyl-Heck reaction has emerged as a powerful method for the direct conversion of alkenes into vinylsilanes. nih.gov This process is a variation of the well-known Heck reaction, where a silyl group is added across a double bond instead of a carbon group. nih.gov Research has demonstrated a practical and efficient route to vinyl silyl ethers and disiloxanes using this reaction under mild conditions. organic-chemistry.org

The methodology employs a commercially available palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often in the presence of an iodide additive like sodium iodide (NaI). organic-chemistry.org The reaction of aryl-substituted alkenes with silyl ditriflates proceeds with complete regiomeric and geometric selectivity. organic-chemistry.org A key feature of this synthesis is the final quenching step; quenching with an alcohol, such as ethanol, allows for the direct preparation of alkoxyvinylsilanes, including ethoxyvinylsilanes. organic-chemistry.org Quenching with water leads to the formation of disiloxanes, which can also serve as precursors to this compound. organic-chemistry.org This method shows broad functional group tolerance and provides superior yields in subsequent Hiyama-Denmark cross-coupling reactions compared to products from direct Heck arylation. organic-chemistry.org

A second-generation catalyst system using bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine (B8288908) as the ligand with the bench-stable Pd₂(dba)₃ precatalyst has been shown to improve yields and expand the scope of accessible vinylsilanes. researchgate.net

Table 1: Silyl-Heck Reaction of Styrene Derivatives with Trimethylsilyl Iodide Data sourced from a study on a second-generation silyl-Heck reaction catalyst system. researchgate.net

| Styrene Derivative (Substrate) | Catalyst System | Product | Isolated Yield (%) |

|---|---|---|---|

| 4-Methoxy-styrene | Pd₂(dba)₃ / Ligand 2 | (E)-(4-methoxystyryl)trimethylsilane | 99 |

| Styrene | Pd₂(dba)₃ / Ligand 2 | (E)-trimethyl(styryl)silane | 96 |

| 4-Chlorostyrene | Pd₂(dba)₃ / Ligand 2 | (E)-(4-chlorostyryl)trimethylsilane | 94 |

| 4-Fluorostyrene | Pd₂(dba)₃ / Ligand 2 | (E)-(4-fluorostyryl)trimethylsilane | 96 |

| Methyl 4-vinylbenzoate | Pd₂(dba)₃ / Ligand 2 | (E)-methyl 4-(2-(trimethylsilyl)vinyl)benzoate | 98 |

Silylation of Aryl Halides with Dialkoxydisilanes

A direct route to aryl-alkoxysilanes involves the palladium-catalyzed silylation of aryl halides with dialkoxydisilanes. nih.govrsc.org This reaction is a powerful method for introducing a silicon center functionalized with alkoxy groups onto an aromatic ring. In a seminal example, aryl bromides were shown to react with 1,2-diethoxy-1,1,2,2-tetramethyldisilane (B94300) in the presence of a PdCl₂/JohnPhos catalyst system to afford the corresponding aryldiethoxysilane. nih.gov

This cross-coupling type silylation utilizes a disilane as the silicon source. nih.gov The methodology has been extended to the silylation of aryl chlorides using bulky dialkoxydisilanes, demonstrating the utility of this approach for creating sterically hindered organosilicon compounds. nih.govrsc.org The use of bulky alkoxy substituents on the silicon reagent can be advantageous, providing a balance between the stability of the resulting organosilane and its ease of activation for subsequent transformations. nih.gov While this method produces arylsilanes rather than vinylsilanes, it is a key strategy for forming the C(aryl)-Si(alkoxy)₂ linkage, a core structural motif in many organosilicon compounds.

Other Catalytic and Non-Catalytic Synthetic Strategies

Beyond palladium catalysis, other transition metals and synthetic approaches have been developed for the synthesis of vinylsilanes.

Copper-Catalyzed Preparations

Copper catalysis offers an economical and efficient alternative for the synthesis of vinylsilanes. A prominent method is the copper-catalyzed hydrosilylation of terminal alkynes, which is an atom-economical reaction that can produce (E)-vinylsilanes with high regio- and stereoselectivity. organic-chemistry.org The reaction typically proceeds via the addition of a copper-hydride species across the alkyne's triple bond, followed by a σ-bond metathesis with the hydrosilane to yield the vinylsilane product. organic-chemistry.org This strategy allows for the transformation of various aromatic and aliphatic terminal alkynes into the corresponding vinylsilanes under mild conditions. organic-chemistry.org

Another copper-catalyzed approach is the silylation of alkenyl triflates or halides using silylboronic esters or other silicon nucleophiles. rsc.org These reactions establish the vinyl-Si bond by coupling a C(sp²) electrophile with a silylcopper intermediate. rsc.org While the direct copper-catalyzed synthesis of this compound is not extensively documented, these established methods for forming vinyl-silicon bonds using hydrosilanes (like diethoxymethylsilane, a precursor) or silylating agents under copper catalysis represent a viable and promising synthetic pathway. organic-chemistry.org

Nickel-Catalyzed Silylation Reactions

Nickel catalysts provide a cost-effective and highly reactive platform for vinylsilane synthesis. One notable strategy is the nickel-catalyzed silylation of terminal alkenes with silacyclobutanes, which affords vinylsilanes in a highly regio- and stereoselective manner, exclusively forming the E-isomer. organic-chemistry.org The proposed mechanism involves the oxidative addition of the strained silacyclobutane (B14746246) ring to the nickel center, followed by alkene insertion and β-hydride elimination. organic-chemistry.org

Furthermore, nickel-catalyzed hydrosilylation of alkenes using tertiary alkoxy-substituted silanes, such as triethoxysilane, has been demonstrated to be highly effective. princeton.edu Catalyst systems generated from air-stable nickel(II) precursors and α-diimine ligands show high activity and anti-Markovnikov selectivity. princeton.edu Nickel catalysis is also employed in cross-electrophile coupling reactions, where vinyl chlorosilanes can be coupled with various electrophiles, showcasing another route to functionalized vinylsilanes. bohrium.comrsc.org These diverse nickel-catalyzed reactions, which directly utilize alkenes or employ alkoxy-functionalized silanes, are powerful tools for constructing the this compound framework. organic-chemistry.orgprinceton.edu

Table 2: Nickel-Catalyzed Hydrosilylation of 1-Octene Data sourced from a study on hydrosilylation using α-diimine nickel catalysts. princeton.edu

| Silane (B1218182) Reagent | Catalyst Precursor | Ligand | Yield (%) | Selectivity (n:iso) |

|---|---|---|---|---|

| (EtO)₃SiH | Ni(OAc)₂ | iPrDI | >98 | >98:2 |

| (MeO)₃SiH | Ni(OAc)₂ | iPrDI | >98 | >98:2 |

| PhSi(OEt)₂H | Ni(OAc)₂ | iPrDI | 95 | >98:2 |

| MeSi(OEt)₂H | Ni(OAc)₂ | iPrDI | 96 | >98:2 |

OAc = acetate (B1210297), iPrDI = ((ArN=C(Me))₂ Ar = 2,6-iPr₂−C₆H₃)

Formation from Silanol (B1196071) Intermediates

Silanols, and their corresponding condensation products, disiloxanes, are key intermediates in several vinylsilane synthesis and coupling reactions. wikipedia.org In the Hiyama-Denmark coupling, organosilanols are used directly as the nucleophilic partner. wikipedia.org Mechanistic investigations have revealed that even when other silicon precursors are used, silanols are often generated in situ. For example, during the activation step of the Hiyama coupling, some silicon reagents can be hydrolyzed to silanols, which then form disiloxanes. organic-chemistry.org It is believed that the transmetalation step can proceed from a fluoride-activated disiloxane (B77578). organic-chemistry.org

Similarly, in the silyl-Heck reaction, quenching the reaction mixture with water leads to the formation of vinyldisiloxanes. organic-chemistry.org This occurs via the hydrolysis of a silyl intermediate to a vinylsilanol, which rapidly dimerizes to the more stable disiloxane. These vinyldisiloxanes can be considered anhydrous sources of the active vinylsilanolate species required for cross-coupling reactions. wikipedia.org Therefore, synthetic routes that proceed through divinylsilanediol or its disiloxane equivalent are fundamental to the chemistry of this compound, either as a direct synthesis target or as an intermediate in subsequent functionalization or coupling reactions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

One of the primary synthetic routes to this compound is the hydrosilylation of acetylene with diethoxychlorosilane, followed by an alcoholysis step. Another significant method is the direct reaction of dichlorodivinylsilane with ethanol. The optimization of these processes is crucial for industrial-scale production.

Influence of Catalysts

The choice of catalyst is a pivotal factor in directing the course of the synthesis and is a primary focus of optimization studies. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are commonly employed in hydrosilylation reactions. The concentration and activity of the catalyst can significantly impact the reaction rate and the formation of isomers and other byproducts. Researchers often explore variations in catalyst loading to find the optimal balance between reaction speed and selectivity. For instance, higher catalyst concentrations may lead to faster reactions but can also promote side reactions, such as the isomerization of vinyl groups or polymerization.

Effect of Temperature and Pressure

Temperature and pressure are critical parameters that control the kinetics and thermodynamics of the reaction. The optimal temperature range for the synthesis of this compound is carefully determined to ensure a high reaction rate while preventing thermal decomposition of the reactants and products. Similarly, in gas-phase or high-pressure reactions, the pressure is optimized to increase the concentration of gaseous reactants, thereby enhancing the reaction rate. However, excessively high temperatures or pressures can lead to the formation of undesired byproducts and increase operational costs.

Molar Ratio of Reactants

The stoichiometry of the reactants is another key parameter that is meticulously controlled to maximize the yield of this compound. In the reaction of dichlorodivinylsilane with ethanol, for example, the molar ratio of ethanol to the silane precursor is a critical factor. An excess of ethanol may be used to ensure the complete conversion of the chlorosilane, but this can also lead to the formation of byproducts through further reactions. Optimization studies aim to identify the ideal molar ratio that maximizes the formation of the desired this compound while minimizing the consumption of reactants and the generation of waste.

Reaction Mechanisms and Catalytic Transformations Involving Diethoxydivinylsilane

Mechanistic Studies of Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. When diethoxydivinylsilane participates in such reactions, its vinyl groups are the sites of transformation. The efficiency and selectivity of this process are heavily reliant on the catalyst employed.

Role of Transition Metal Catalysts in Si-H Bond Activation

The activation of the Si-H bond in a hydrosilane is a critical first step in the catalytic cycle. Transition metal complexes are adept at this activation, often proceeding through an electrophilic mechanism where the metal center, acting as a Lewis acid, coordinates to the Si-H bond. This coordination polarizes the Si-H bond, facilitating its cleavage. While a variety of transition metals can catalyze hydrosilylation, platinum complexes are among the most common and efficient. Other metals, such as rhodium, cobalt, and nickel, also exhibit catalytic activity, sometimes offering alternative or enhanced selectivity. The choice of metal can significantly influence the reaction pathway and the final product distribution.

Elementary Steps: Oxidative Addition, Migratory Insertion, Reductive Elimination

The most widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This mechanism involves a sequence of fundamental organometallic reactions:

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the hydrosilane's Si-H bond to the low-valent metal center of the catalyst. This step involves the cleavage of the Si-H bond and the formation of new metal-silicon and metal-hydride bonds, with the metal center's oxidation state increasing by two.

Migratory Insertion: Following oxidative addition, one of the vinyl groups of the this compound coordinates to the metal center. This is followed by migratory insertion of the alkene (the vinyl group) into either the metal-hydride bond or the metal-silicon bond. The pathway of this insertion dictates the regioselectivity of the final product.

Reductive Elimination: The final step is the reductive elimination of the resulting alkylsilyl group from the metal center. This step forms the new carbon-silicon bond of the product and regenerates the active catalytic species, allowing the cycle to continue.

An alternative, the modified Chalk-Harrod mechanism, involves the insertion of the alkene into the metal-silyl bond first, followed by reductive elimination of a C-H bond.

Influence of Ligands and Solvents on Reaction Pathways

The ligands coordinated to the transition metal center play a pivotal role in modulating the catalyst's activity and selectivity. The steric and electronic properties of ligands can influence every step of the catalytic cycle. Bulky ligands can promote reductive elimination and may also influence the regioselectivity of the migratory insertion step. Electron-donating ligands can increase the electron density on the metal center, which can facilitate the initial oxidative addition step. The choice of ligand can be a powerful tool to steer the reaction towards a desired outcome.

Solvents can also exert a significant influence on the reaction pathway. The polarity and coordinating ability of the solvent can affect the stability of catalytic intermediates and transition states. In some cases, the solvent can even act as a weak ligand, competing for coordination sites on the metal center and thereby influencing the reaction rate and selectivity.

Palladium-Catalyzed Coupling Mechanisms

This compound, with its vinyl groups, can also participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Oxidative Addition and Transmetalation Steps

Similar to hydrosilylation, the catalytic cycle of palladium-catalyzed cross-coupling reactions generally commences with the oxidative addition of an organohalide or a similar electrophile to a palladium(0) complex. This step forms a palladium(II) intermediate.

The subsequent key step is transmetalation . In the context of a reaction involving this compound, a vinyl group would be transferred from the silicon atom to the palladium(II) center. For this to occur, the silicon-vinyl bond must be activated, often through the use of an activating agent such as a fluoride (B91410) source or a base. This activation generates a more nucleophilic silicate (B1173343) species that can readily undergo transmetalation with the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) species. The mechanism of transmetalation can vary depending on the specific organosilicon reagent and reaction conditions.

Hydrolysis and Condensation Mechanisms of Alkoxysilanes

The hydrolysis and condensation of alkoxysilanes, such as this compound, are fundamental processes in sol-gel chemistry and materials science. These reactions involve the conversion of Si-OR groups into Si-OH (silanol) groups, which then react to form Si-O-Si (siloxane) linkages. The reaction pathways are significantly influenced by the pH of the medium, with distinct mechanisms operating under acidic and basic conditions. unm.edu

Acid-catalyzed hydrolysis of alkoxysilanes is a chemical reaction where an acid facilitates the breaking of a molecule's bond by a water molecule. catalysis.blog In the case of this compound, the process is initiated by the protonation of one of the ethoxy groups. This step increases the positive charge on the silicon atom and transforms the alkoxy group into a better leaving group (ethanol). Subsequently, a water molecule performs a nucleophilic attack on the electron-deficient silicon atom. This is followed by the elimination of a protonated ethanol (B145695) molecule, yielding a divinylsilanol. This mechanism is generally considered reversible. chemistrysteps.com

Table 1: Key Stages of Acid-Catalyzed Hydrolysis of this compound

| Stage | Description | Reactants | Intermediate/Transition State | Products |

| 1. Protonation | An oxygen atom of an ethoxy group is rapidly and reversibly protonated by an acid catalyst (H₃O⁺). | This compound, H₃O⁺ | Protonated this compound | Ethanol, H₂O |

| 2. Nucleophilic Attack | A water molecule attacks the silicon atom, leading to a five-coordinate transition state. | Protonated this compound, H₂O | Pentacoordinate silicon species | - |

| 3. Elimination | An ethanol molecule is eliminated, and a proton is released, regenerating the acid catalyst. | Pentacoordinate silicon species | - | Ethoxydivinylsilanol, Ethanol, H⁺ |

The reaction proceeds until both ethoxy groups are replaced by hydroxyl groups, forming divinylsilanediol. The kinetics of acid-catalyzed hydrolysis for similar compounds have been studied, showing a dependence on the type of acid used and the reaction temperature. jcsp.org.pkresearchgate.net

Under basic conditions, the hydrolysis of this compound follows a different mechanistic pathway. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) directly on the silicon atom. nih.gov This attack forms a negatively charged, pentacoordinate silicon intermediate. Subsequently, an ethoxide ion (⁻OEt) is displaced, which then rapidly abstracts a proton from a water molecule to form ethanol. This process generates a silanolate anion, which is then protonated by water to yield the final silanol (B1196071) product and regenerate the hydroxide catalyst.

Unlike acid-catalyzed hydrolysis, the base-catalyzed process is generally considered irreversible. chemistrysteps.com This is because the final deprotonation of the carboxylic acid (in ester hydrolysis) or the formation of the stable silanolate anion drives the reaction to completion. chemistrysteps.com

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | H⁺ (Hydronium ion) | OH⁻ (Hydroxide ion) |

| Initial Step | Protonation of the alkoxy group | Nucleophilic attack by OH⁻ on Si |

| Intermediate | Positively charged pentacoordinate species | Negatively charged pentacoordinate species |

| Reversibility | Reversible | Generally irreversible |

| Rate Dependence | Proportional to [H⁺] | Proportional to [OH⁻] |

Bases are known to be effective catalysts for the hydrolysis of various esters, and amine-containing compounds can even self-catalyze hydrolysis. nih.gov

The hydrolysis of this compound results in the formation of silanol groups (Si-OH). wikipedia.org Initially, one ethoxy group is hydrolyzed to form ethoxydivinylsilanol, and subsequently, the second group is hydrolyzed to yield divinylsilanediol. These silanol-containing molecules are key intermediates that can undergo condensation reactions. specialchem.com

Condensation is the process where two silanol groups react to form a siloxane bond (Si-O-Si), with the elimination of a water molecule. wikipedia.org This reaction can occur between two hydrolyzed this compound molecules or between a hydrolyzed molecule and a yet-unhydrolyzed alkoxysilane (releasing an alcohol molecule). The reactivity of silanols in condensation reactions is influenced by factors such as pH, temperature, and the presence of catalysts. specialchem.com This process is the basis for the formation of silicone polymers and networks from alkoxysilane precursors. semi.ac.cn

Dimerization is the initial step in the condensation process, where two silanol molecules combine. wikipedia.org In the case of fully hydrolyzed this compound (divinylsilanediol), two molecules can react with each other. The condensation of two divinylsilanediol molecules results in the formation of 1,1,3,3-tetravinyl-1,3-disiloxanediol, a simple disiloxane (B77578). This dimerization reaction eliminates a molecule of water and creates the first Si-O-Si linkage, which is the foundational bond of all silicones. Further condensation reactions can then proceed, leading to the formation of longer chains (oligomers) and cross-linked polymeric networks.

Transesterification Reactions

Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with another alcohol. In the context of this compound, this involves reacting the silane (B1218182) with an alcohol to replace its ethoxy groups with new alkoxy groups derived from the reacting alcohol. This reaction is often facilitated by a catalyst. mdpi.com

Dibutyltin (B87310) oxide (DBTO) is a highly effective and widely used catalyst for transesterification and condensation reactions involving silicones and alkoxysilanes. reaxis.comgoogle.com Due to its nature as a Lewis acid, DBTO can activate the reactants and facilitate the exchange of alkoxy groups. researchgate.net When this compound is reacted with another alcohol in the presence of a catalytic amount of dibutyltin oxide, the ethoxy groups are exchanged for the new alkoxy groups.

The mechanism is believed to involve the coordination of the tin catalyst with the oxygen atoms of the alkoxysilane and/or the alcohol. This coordination increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a transition state involving the tin catalyst, the silane, and the alcohol, ultimately leading to the displacement of ethanol and the formation of a new vinyl-functional alkoxysilane. DBTO is particularly valued for its high reactivity and stability at the elevated temperatures often required for these reactions. reaxis.com

Formation and Activity of Catalytic Species in situ

The in-situ generation of catalysts involves the formation of the active catalytic species within the reaction mixture from a more stable precursor. This approach is common in organometallic chemistry, including reactions involving organosilanes. In the context of palladium-catalyzed reactions like silylation, a Pd(0) species, which is the active catalyst, can be generated in situ from a precatalyst. A plausible mechanism involves the oxidative addition of the Pd(0) species to a substrate, initiating the catalytic cycle sorbonne-universite.fr.

While direct studies detailing the in-situ formation of catalytic species from this compound are not extensively documented in the provided research, analogous mechanisms for related dialkoxydisilanes in palladium-catalyzed silylations are well-established. For instance, the silylation of aryl bromides can be achieved using a diethoxydisilane reagent in the presence of a palladium catalyst, where the active catalytic species is formed during the reaction psu.edukyoto-u.ac.jp. These processes often require careful selection of ligands and reaction conditions to ensure efficient formation and activity of the catalyst psu.edu. The reactivity of this compound, with its two ethoxy groups, suggests its potential participation in similar transition metal-catalyzed cross-coupling reactions where the catalyst is generated in situ.

Thermal and Photochemical Reactivity of Organosilicon Compounds

The reactivity of organosilicon compounds like this compound under thermal and photochemical conditions is crucial for their application in polymer synthesis and materials modification.

The thermal reactivity of this compound is particularly relevant in the context of polymerization reactions. It can be copolymerized with other monomers in the presence of a polymerization initiator under specific thermal conditions google.com. The temperature for these polymerization reactions is typically controlled to manage the reaction efficiency and the molecular weight of the resulting polymer google.comgoogle.com.

Below is an interactive data table summarizing the preferred temperature ranges for polymerization reactions involving this compound as mentioned in patent literature.

| Parameter | Preferred Temperature Range | More Preferred Temperature Range | Even More Preferred Temperature Range | Source |

| Polymerization Temperature | 50 to 200°C | 80 to 150°C | 80 to 130°C | google.com |

This data reflects conditions for achieving optimal polymerization efficiency and molecular weight control.

The photochemical reactivity of this compound is primarily attributed to its vinyl functional groups. These groups can undergo free-radical polymerization when exposed to a suitable initiator and, often, ultraviolet (UV) light aau.dkaau.dk. This property makes it a valuable monomer in the formulation of UV-curable resins and coatings google.com. In one application, this compound is listed as a potential unsaturated alkoxysilane monomer for producing silica (B1680970) aerogel coatings. The process involves preparing a coating liquid with an ultraviolet-curable resin and a photo-polymerization initiator, which is then applied to a substrate and cured by UV irradiation google.com.

The general principle of photochemical reactivity is that a molecule absorbs light, leading to an excited state that can then undergo chemical reactions researchgate.netkit.edu. For this compound, the absorption of photons by the vinyl groups would initiate polymerization, leading to the formation of a cross-linked polymer network. While the general photochemical reactivity of alkenes is well-studied, specific quantitative data such as action plots or quantum yields for this compound are not detailed in the available research griffith.edu.auresearchgate.net.

Polymerization and Copolymerization Research

Homopolymerization of Diethoxydivinylsilane

The homopolymerization of a divinyl monomer like this compound is fundamentally different from that of a monovinyl monomer, as it inherently leads to the formation of a three-dimensional network.

This compound can undergo polymerization via a free-radical mechanism, where a radical initiator attacks one of the vinyl groups. aau.dkaau.dk This process is analogous to the radical polymerization of other vinyl monomers, involving initiation, propagation, and termination steps. In the propagation stage, the newly formed radical adds to the vinyl group of another monomer, extending the polymer chain.

However, a key feature of this compound is that each monomer unit incorporated into a growing chain carries a pendant, unreacted vinyl group. This pendant vinyl group has a similar reactivity to the initial monomer's vinyl groups and can participate in further polymerization.

The homopolymerization of this compound inevitably results in the formation of branched and eventually crosslinked structures. As polymer chains grow, the pendant vinyl groups can be attacked by radicals from other growing chains or by initiator radicals. This reaction creates a covalent bond between two different polymer chains, a process known as crosslinking.

As the reaction proceeds, the number of crosslinks increases, leading to a rapid increase in molecular weight and viscosity. Ultimately, this process results in the formation of a single, macroscopic molecule known as a gel or a thermoset network, which is insoluble and does not melt. This behavior classifies this compound as a crosslinking monomer, essential for creating network polymers. google.com

Copolymerization with Other Monomers

The most significant applications of this compound are found in its copolymerization with other monovinyl or divinyl monomers. In these systems, it serves as a critical component for introducing branching and controlling the final polymer architecture.

This compound is identified as a suitable monomer for synthesizing silicon-containing highly branched polymers. google.comepo.org In a specialized method known as initiator-fragment incorporation radical polymerization (IFIRP), this compound can be used as a divinyl monomer (referred to as monomer A) in conjunction with other functional monomers. google.com This process utilizes a high concentration of a radical initiator relative to the monomer, which promotes the creation of a hyperbranched structure instead of a tightly crosslinked gel. google.com The resulting polymers possess a high degree of branching and a large number of terminal ends, originating from the initiator fragments.

This method allows for the integration of silicon-containing moieties throughout a complex, branched polymer architecture, which can be beneficial for applications requiring specific surface properties or thermal stability. google.com

| Monomer Type | Example Monomer | Role in Copolymerization with this compound | Reference |

| Monomer with Polysiloxane Chain | Polysiloxane with a vinyl group | To introduce flexible siloxane segments into the branched polymer. | google.com |

| Monomer with Fluoroalkyl Group | Fluoroalkyl-containing methacrylate | To impart water/oil repellency and low surface energy. | google.com |

| Monomer with Alicyclic Group | Tricyclodecane dimethanol diacrylate | To enhance the thermal properties and hardness of the resulting polymer. | epo.org |

This compound can be copolymerized with other divinyl monomers, such as diisoalkenylarenes or divinylbenzene, to create highly crosslinked thermoset materials. google.comgoogle.com In these systems, both comonomers act as crosslinking agents. The incorporation of this compound into a network formed from an aromatic divinyl compound can modify the properties of the final material, potentially improving its thermal stability, chemical resistance, or altering its dielectric properties due to the presence of silicon. The resulting network is a complex, hybrid structure containing both silane (B1218182) and aromatic crosslinks. google.com

The use of this compound as a comonomer provides a direct method for controlling the molecular architecture of polymers.

Crosslink Density: In copolymerization with monovinyl monomers, the ratio of this compound to the monovinyl monomer determines the crosslink density of the final polymer network. A higher concentration of this compound leads to a more tightly crosslinked and rigid material.

Branched Structures: In the synthesis of hyperbranched polymers, the ratio of this compound to other comonomers and, crucially, to the initiator, allows for precise control over the degree of branching. google.comgoogle.com

The introduction of a crosslinking agent like this compound significantly impacts the polydispersity index (PDI or Mw/Mn) of the resulting polymer. As the polymerization reaction approaches the gel point (the onset of network formation), the molecular weight distribution broadens dramatically. This is because the reaction mixture contains a wide range of species, from small unreacted monomers to very large, branched, and crosslinked macromolecules. Polymers synthesized using divinyl compounds like diisoalkenylarenes are noted to have relatively broad molecular weight distributions, a characteristic that can be expected when copolymerizing with this compound. google.com This broad distribution can, in some cases, improve the processability of the resins before curing. google.com

Influence of Comonomer Ratios and Reaction Conditions on Polymer Structure

The incorporation of this compound as a comonomer in polymerization processes allows for precise control over the final polymer architecture. The ratio of this compound to other monomers is a critical parameter that dictates the density of crosslinkable sites within the polymer backbone, which in turn influences the material's ultimate physical and mechanical properties.

Research has shown that by systematically varying the comonomer feed ratio, the structural characteristics of the resulting polymer can be finely tuned. For instance, in copolymer systems, increasing the molar percentage of the vinylalkoxysilane monomer leads to a higher concentration of pendant alkoxysilane groups. These groups act as latent crosslinking sites. The structural effect of substituting reactive monomers with unreactive ones has been studied in similar systems, demonstrating a clear correlation between monomer composition and crosslinking potential. nih.gov A higher density of reactive sites generally allows for a more densely crosslinked network upon curing. nih.gov

The reaction conditions, including temperature, pressure, and the presence of catalysts, also exert a significant influence. For example, the copolymerization of ethylene (B1197577) with vinylalkoxysilanes like vinyltrimethoxysilane (B1682223) is a known method for producing crosslinkable polyethylene. evonik.com The final shaping and crosslinking of these materials often requires the addition of a specific catalyst masterbatch to initiate the curing process effectively. evonik.com The choice of catalyst and the curing temperature profile are crucial to ensure that crosslinking occurs after the material has been shaped, preventing premature gelation. evonik.com

The table below illustrates the conceptual relationship between comonomer ratios and the resulting polymer properties, based on principles observed in related copolymer systems.

Table 1: Influence of Comonomer Ratio on Polymer Properties

| Property | Low this compound Ratio | High this compound Ratio |

|---|---|---|

| Crosslink Site Density | Low | High |

| Potential Crosslink Density | Lower | Higher |

| Post-Cure Modulus | Softer, More Flexible | Harder, More Rigid |

| Solvent Resistance | Moderate | High |

Crosslinking Mechanisms in Polymer Systems

The alkoxysilane functionality of this compound provides a versatile platform for the crosslinking of polymer chains, primarily through two key mechanisms: exchange reactions with other functional groups and hydrolysis-condensation reactions.

Ester-Alkoxysilane Exchange for Polymer Crosslinking

A notable crosslinking mechanism involves a transesterification reaction between the alkoxysilane groups of a silane and ester groups present on a polymer backbone. This process has been effectively demonstrated for crosslinking ethylene-co-vinyl acetate (B1210297) (EVA) copolymers using alkoxysilanes in the presence of a suitable catalyst. researchgate.net

The crosslinking occurs via an interchange reaction between the pendant ester groups of the EVA and the alkoxide groups of the silane. researchgate.net This reaction is typically activated by a catalyst, such as dibutyltin (B87310) oxide, and proceeds at elevated temperatures (e.g., ~200°C). researchgate.net The process can be conceptualized in two steps:

Mixing: The base polymer (e.g., EVA) is mixed with the alkoxysilane at a moderate temperature (e.g., 110°C) to ensure homogeneous dispersion. researchgate.net

Reaction: The temperature is increased to activate the catalyst and drive the exchange reaction, forming a crosslinked polymer network where the bridges contain siloxane moieties. researchgate.net

Kinetic and rheological studies have shown that for a tetrafunctional alkoxysilane, only two of the four alkoxide groups are typically involved in this crosslinking reaction. researchgate.net This principle allows for the formation of a network structure without consuming all reactive sites, which may then be available for subsequent reactions. researchgate.net

Curing Processes for Polymeric Materials

The curing of polymers functionalized with this compound predominantly relies on moisture-curing, a process involving the hydrolysis and subsequent condensation of the ethoxysilane (B94302) groups.

Moisture Curing: This is a common and effective method for crosslinking polymers containing alkoxysilane moieties. tue.nl The process is initiated when the material is exposed to ambient or supplied moisture. evonik.com

Hydrolysis: Water molecules diffuse into the polymer matrix and hydrolyze the ethoxy groups (-OC2H5) on the silicon atom, converting them into reactive silanol (B1196071) groups (-OH). evonik.comtue.nl

Condensation: The newly formed silanol groups are highly reactive and condense with each other (or with remaining ethoxy groups) to form stable siloxane bridges (Si-O-Si) between polymer chains. tue.nl This condensation reaction releases ethanol (B145695) as a byproduct.

The rate of curing is dependent on several factors, including temperature, humidity, and the diffusion rate of water into the polymer. tue.nl To accelerate the process, curing is often carried out in controlled environments, such as a water bath at elevated temperatures (e.g., 80–90°C). evonik.com

Monitoring Curing: The progression of the curing reaction can be monitored using various analytical techniques that measure changes in the material's properties.

Differential Scanning Calorimetry (DSC): This technique measures the heat released during the exothermic crosslinking reaction. researchgate.net By analyzing the heat flow at different heating rates, the kinetics of the curing reaction can be determined. researchgate.net

Dielectric Analysis (DEA): DEA monitors changes in the dielectric properties of the material, such as permittivity and loss factor, as it transforms from a viscous liquid to a solid. nih.govresearchgate.net The decrease in ion mobility as the polymer network forms provides a measure of the degree of cure. nih.gov

The table below summarizes key parameters and their effects on the moisture-curing process.

Table 2: Factors Affecting Moisture Curing of Alkoxysilane-Functionalized Polymers

| Parameter | Influence on Curing Process |

|---|---|

| Temperature | Higher temperature increases reaction kinetics and water diffusion rate, accelerating cure. evonik.comyoutube.com |

| Humidity | Higher ambient moisture provides more water molecules to initiate hydrolysis, increasing the cure rate. evonik.com |

| Material Thickness | Thicker sections require longer cure times as water diffusion to the core is slower. tue.nl |

| Catalyst | Catalysts (e.g., tin compounds) can be used to significantly speed up the hydrolysis and condensation reactions. researchgate.net |

Advanced Materials Development and Applications

Functional Coatings and Films

The unique chemical structure of Diethoxydivinylsilane makes it a valuable component in the formulation of functional coatings and thin films, where surface properties and durability are critical.

This compound can be incorporated into coating formulations that are cured, or hardened, by exposure to energy sources like ultraviolet (UV) light. google.com In these systems, the vinyl groups are the key functional component. When mixed with a photoinitiator and exposed to UV radiation, the vinyl groups readily undergo polymerization, forming a highly cross-linked polymer network.

The chemical nature of siloxane-based materials often imparts low surface energy to a coating, which is a key factor in achieving water and oil repellency. The incorporation of organosilanes into coating formulations can significantly enhance hydrophobicity. nih.govnih.gov While specific data on this compound's direct contribution to anti-fouling is limited, the general principles of silicone-based coatings apply. The low surface energy and chemical inertness of the polysiloxane network can reduce the ability of organisms and other contaminants to adhere to the surface.

Formulations containing functional silanes are often used to create water-repellent surfaces for applications ranging from textiles to masonry. nih.gov The combination of a durable, cross-linked network and the inherent low surface energy of the siloxane components can lead to robust coatings that maintain their repellent properties even after repeated exposure to environmental stresses. nih.gov

UV-Curing Applications

This compound serves as a valuable component in ultraviolet (UV) curing applications, a technology that utilizes UV light to initiate rapid polymerization and crosslinking of liquid formulations into solid materials. The presence of divinyl groups in the this compound molecule allows it to readily participate in photo-initiated polymerization reactions, particularly through thiol-ene chemistry.

In thiol-ene systems, the vinyl groups of this compound can react with multifunctional thiols in the presence of a photoinitiator. Upon exposure to UV radiation, the photoinitiator generates free radicals, which then abstract a hydrogen atom from a thiol group, creating a thiyl radical. This thiyl radical subsequently adds across one of the vinyl double bonds of this compound. This process is a step-growth radical addition reaction that is known for its high efficiency, rapid cure speeds, and insensitivity to oxygen inhibition, a common issue in free-radical polymerization of acrylates.

The incorporation of this compound into UV-curable coatings and adhesives can impart several desirable properties. The siloxane backbone contributes to increased flexibility, thermal stability, and hydrophobicity of the cured material. The dual vinyl functionality allows it to act as a crosslinking agent, increasing the network density of the resulting polymer, which can enhance its mechanical properties and chemical resistance.

While specific kinetic data for this compound in UV-curing is not extensively documented in publicly available literature, the general performance of vinylsilanes in such systems is well-understood. The reactivity of the vinyl groups can be influenced by steric and electronic factors. The ethoxy groups, while primarily intended for hydrolysis and condensation reactions in other applications, may also influence the local polarity and reactivity of the vinyl groups.

Table 1: General Properties of UV-Cured Systems Incorporating Vinylsilanes

| Property | Influence of Vinylsilane Incorporation |

|---|---|

| Cure Speed | Generally rapid, characteristic of thiol-ene reactions. |

| Oxygen Inhibition | Significantly reduced compared to acrylate (B77674) systems. |

| Flexibility | Enhanced due to the siloxane backbone. |

| Thermal Stability | Improved. |

| Adhesion | Can be improved due to the polarity of the silane (B1218182). |

| Hardness | Can be tailored by adjusting crosslink density. |

Dielectric Materials for Electronic Applications

The relentless drive for miniaturization in the microelectronics industry necessitates the development of insulating materials with very low dielectric constants (low-k) to reduce signal delay, power consumption, and crosstalk between metal interconnects. Organosilicate glasses (OSG) have emerged as a leading class of low-k materials, and organosilicon precursors are critical to their fabrication.

Porous Organosilica Glass (OSG) Films

This compound can be utilized as a precursor in the deposition of OSG films, typically through plasma-enhanced chemical vapor deposition (PECVD). In a PECVD process, the precursor is introduced into a reaction chamber where it is fragmented and reacts in a plasma to deposit a thin film onto a substrate.

The this compound molecule contains the necessary elements—silicon, oxygen (from the ethoxy groups, which can convert to silicon oxide), and carbon (from the ethoxy and vinyl groups)—to form a carbon-doped silicon dioxide (SiCOH) film. The vinyl groups can be partially or fully incorporated into the film's structure or can be used as porogens. A porogen is a labile organic component that is incorporated into the film during deposition and later removed by a post-deposition treatment (e.g., thermal annealing or UV curing), leaving behind voids or pores within the material.

Strategies for Achieving Low Dielectric Constants

The primary strategies for lowering the dielectric constant of a material involve reducing its density and decreasing its polarizability. The use of this compound as a precursor addresses both of these aspects.

Table 2: General Impact of Precursor Characteristics on Low-k OSG Film Properties

| Precursor Feature | Impact on Film Property |

|---|---|

| High Carbon Content | Lowers polarizability, reducing the k-value. |

| Labile Organic Groups | Can act as porogens to create porosity, significantly lowering the k-value. |

| Si-O forming groups (e.g., ethoxy) | Form the silicate (B1173343) backbone of the OSG film. |

| Crosslinking functionality (e.g., vinyl) | Can increase network formation, potentially improving mechanical stability. |

Characterization and Analytical Techniques

The structural elucidation and analysis of Diethoxydivinylsilane and its reaction products are accomplished through a suite of sophisticated analytical techniques. These methods provide detailed information on the molecule's vibrational modes, functional groups, molecular mass, and fragmentation patterns, as well as its behavior in various chemical environments.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Organosilicon Compounds

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For organosilicon compounds, these calculations help elucidate the influence of the silicon atom on the electronic properties and reactivity of adjacent functional groups, such as the vinyl moieties in diethoxydivinylsilane. osti.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between these two orbitals is an indicator of the molecule's kinetic stability and reactivity.

While specific quantum chemical calculations for this compound are not extensively documented in publicly available literature, data for analogous vinylsilanes like vinyltriethoxysilane (B1683064) (VTES) provide valuable insights. Density Functional Theory (DFT) calculations have been used to determine the HOMO and LUMO energy levels for such compounds when assessing their potential as electrolyte additives in lithium-ion batteries. researchgate.netacs.org For these applications, a high HOMO energy level and a low LUMO energy level are often desired to ensure stability against oxidation at the cathode and reduction at the anode. researchgate.net

A comparison of calculated orbital energies for related compounds can shed light on the electronic nature of this compound. For example, DFT calculations on molecules used in battery electrolytes provide a framework for understanding these properties.

Table 1: Calculated Frontier Orbital Energies of a Related Vinylsilane

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|

Note: Specific energy values for VTES from the searched literature were not provided, but their calculation via DFT was confirmed. The table structure is provided for illustrative purposes based on typical computational studies.

The analysis of HOMO-LUMO orbitals helps predict sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich vinyl groups, making them susceptible to electrophilic attack. Conversely, the LUMO is likely distributed across the silicon atom and the vinyl groups' antibonding orbitals.

Detailed DFT studies on the copolymerization of ethylene (B1197577) with vinyltrimethoxysilane (B1682223) (VTMoS), an analog of this compound, catalyzed by nickel complexes, provide a clear example of this analysis. nih.govbohrium.com These studies investigated the energy barriers for different steps, including monomer insertion and chain propagation. nih.govbohrium.com

Key findings from these computational investigations include:

Monomer Insertion: The study of vinylalkoxysilane insertion into the polymer chain revealed that both 1,2- and 2,1-insertion pathways are possible, with similar energy barriers. This explains the experimental observation of different chelate ring structures. nih.gov

Rate-Determining Step: After the insertion of a vinylalkoxysilane monomer, the re-insertion of an ethylene molecule was found to have a higher energy barrier. This suggests that the step following the incorporation of the silane (B1218182) is the rate-determining step, likely due to the steric bulk of the silane group hindering the approach of the next monomer. nih.gov

A hypothetical reaction coordinate diagram for a single monomer insertion step in a polymerization reaction involving this compound would map the change in Gibbs free energy as the reactant (catalyst-polymer complex and monomer) approaches the transition state and finally forms the product (a one-unit-longer polymer chain). The highest peak on this path corresponds to the transition state, the structure of which is a high-energy, transient species where old bonds are partially broken and new bonds are partially formed.

Density Functional Theory (DFT) for Mechanistic Investigations

DFT is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying the mechanisms of complex chemical reactions. acs.orggoogle.com It is employed to optimize the geometries of molecules, calculate reaction energies, and locate transition states. rsc.org

For vinylsilanes, DFT has been instrumental in elucidating the mechanisms of polymerization. In the nickel-catalyzed copolymerization of ethylene and VTMoS, DFT calculations were used to:

Optimize the structures of the nickel catalyst and the active cationic species. nih.gov

Explore the complete catalytic cycle, including chain initiation, propagation, and termination pathways. nih.govbohrium.com

Analyze the energetics of different monomer incorporation patterns (in-chain vs. chain-end). The preference for chain-end incorporation of the silane group was attributed to steric repulsion that disfavors the subsequent insertion of another bulky group. nih.gov

These mechanistic studies provide a molecular-level understanding that can guide the design of new catalysts and the optimization of reaction conditions for producing polymers with desired microstructures and properties.

Molecular Modeling of Polymerization Processes

Beyond single-reaction steps, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the large-scale structure and dynamics of polymer chains. nih.govresearchgate.netaau.dk These simulations can model the growth of polymer chains and the resulting morphology of the bulk material.

This compound, with its two vinyl groups, is a classic cross-linking agent. google.com During polymerization, one vinyl group can incorporate into a growing polymer chain, leaving the second vinyl group pendent. This pendent group can then react with another chain, creating a branch point. When this occurs extensively, a three-dimensional cross-linked network is formed. This process is crucial in the formation of silicone elastomers and hybrid materials. nih.govamazonaws.com

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational properties and intermolecular interactions of the resulting polysiloxane chains. researchgate.net In an MD simulation, the trajectory of atoms and molecules is calculated over time based on a classical force field that describes the interactions between them.

From these simulations, several structural and dynamic properties can be analyzed:

Chain Dynamics: MD simulations can track the movement of polymer chains, from which properties like the mean-squared displacement (MSD) and diffusivity can be calculated. These dynamics are influenced by factors such as chain stiffness, branching, and intermolecular forces. osti.govresearchgate.net

Intermolecular Interactions: By analyzing the distances and orientations between different parts of the polymer chains, simulations can quantify intermolecular forces, such as van der Waals interactions between alkyl groups or potential pi-stacking if aromatic groups were present. researchgate.net In polymers derived from this compound, the interactions would be dominated by the flexible siloxane backbone and the hydrocarbon side chains.

These simulations provide a detailed picture of the polymer at the molecular level, linking the monomer structure to the macroscopic properties of the final material. researchgate.net

常见问题

Q. How can the purity and structural integrity of synthesized diethoxydivinylsilane be reliably validated?

Methodological Answer: Purity assessment requires coupling gas chromatography (GC) with mass spectrometry (MS) to detect volatile byproducts . Structural confirmation involves ¹H/¹³C NMR to verify vinyl and ethoxy group positions, supplemented by FTIR to identify Si-O-C and Si-CH₂-CH₂ bonding signatures. For reproducibility, document solvent choice (e.g., anhydrous toluene) and inert reaction conditions (argon atmosphere) to prevent hydrolysis .

Q. What synthetic routes are optimal for this compound, and how do reaction conditions influence yield?

Methodological Answer: Compare Grignard reagent approaches (using vinylmagnesium bromide with diethoxydichlorosilane) versus transition-metal-catalyzed hydrosilylation (e.g., Pt-catalyzed addition of vinyl groups to diethoxysilane). Monitor yields via gravimetric analysis and optimize parameters (temperature, catalyst loading) using a design of experiments (DoE) framework to identify interactions between variables .

Q. How does this compound behave in hydrolysis-condensation reactions under ambient conditions?

Methodological Answer: Conduct kinetic studies using in situ Raman spectroscopy to track Si-O-Si network formation. Vary humidity levels and solvent polarity (e.g., water/THF mixtures) to quantify hydrolysis rates. Compare results with density functional theory (DFT) simulations of transition states to validate mechanistic hypotheses .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal stability be resolved across studies?

Methodological Answer: Systematically analyze discrepancies by replicating experiments under controlled thermogravimetric analysis (TGA) conditions (heating rate, atmosphere). Cross-reference decomposition products via pyrolysis-GC/MS to identify competing pathways (e.g., radical vs. ionic degradation). Use multivariate statistical models to isolate confounding variables (e.g., trace moisture) .

Q. What strategies mitigate vinyl group undesired side reactions during this compound polymerization?

Methodological Answer: Employ protective group chemistry (e.g., silyl ethers for vinyl groups) during precursor synthesis. Monitor cross-linking efficiency via rheometry and solid-state NMR . For precision, integrate controlled radical polymerization (RAFT or ATRP) with real-time FTIR to suppress chain-transfer reactions .

Q. How do steric and electronic effects of this compound influence its reactivity in hybrid material synthesis?

Methodological Answer: Perform Hammett linear free-energy analysis by substituting vinyl groups with electron-donating/withdrawing groups. Quantify reactivity trends using kinetic isotope effects (KIE) and X-ray photoelectron spectroscopy (XPS) to correlate electronic structure with Si-O bond cleavage rates. Compare with computational molecular dynamics (MD) simulations .

Q. What analytical frameworks address batch-to-batch variability in this compound’s catalytic applications?

Methodological Answer: Implement principal component analysis (PCA) on batch metadata (e.g., precursor purity, reaction time). Use high-throughput screening (HTS) to map catalytic performance (turnover frequency, selectivity) across batches. Develop a QSPR (Quantitative Structure-Property Relationship) model to predict variability from structural descriptors .

Methodological Considerations

- Data Contradiction Analysis : Use Bayesian inference to weigh evidence from conflicting studies, prioritizing datasets with rigorous control over oxygen/moisture levels .

- Ethical Documentation : Adhere to lab safety protocols (e.g., ISO 17025 ) for handling silanes, including fume hood use and waste neutralization procedures .

- Reproducibility : Share raw spectral data and synthetic protocols via open-access platforms, aligning with FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。